1-Propyl-3-quinoxalin-6-ylthiourea
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Overview
Description
1-Propyl-3-quinoxalin-6-ylthiourea is a compound that belongs to the class of quinoxaline derivatives. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science . The incorporation of a thiourea group into the quinoxaline structure enhances its chemical reactivity and biological properties .
Preparation Methods
The synthesis of 1-Propyl-3-quinoxalin-6-ylthiourea typically involves the reaction of 3-quinoxalin-6-ylthiourea with propyl halides under basic conditions . The reaction can be carried out in the presence of a base such as potassium carbonate or sodium hydroxide in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) . The reaction conditions, including temperature and reaction time, can be optimized to achieve high yields and purity of the desired product .
Industrial production methods for quinoxaline derivatives often involve multi-step synthetic routes that are designed to be cost-effective and environmentally friendly . Green chemistry approaches, such as the use of transition-metal-free catalysis and solvent-free reactions, have been developed to minimize the environmental impact of the synthesis .
Chemical Reactions Analysis
1-Propyl-3-quinoxalin-6-ylthiourea undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols .
Scientific Research Applications
1-Propyl-3-quinoxalin-6-ylthiourea has a wide range of scientific research applications due to its unique chemical structure and biological properties .
Mechanism of Action
The mechanism of action of 1-Propyl-3-quinoxalin-6-ylthiourea involves its interaction with specific molecular targets and pathways . The compound can inhibit the activity of enzymes such as tyrosine kinases and DNA topoisomerases, leading to the disruption of cellular processes and induction of apoptosis in cancer cells . Additionally, it can interact with bacterial cell membranes and proteins, resulting in antibacterial effects .
Comparison with Similar Compounds
1-Propyl-3-quinoxalin-6-ylthiourea can be compared with other quinoxaline derivatives and thiourea compounds . Similar compounds include:
Quinoxaline: A parent compound with a fused benzene and pyrazine ring structure.
Thiourea: An organosulfur compound with a chemical formula of SC(NH2)2.
Quinoxaline-2-thiol: A derivative with a thiol group at the 2-position of the quinoxaline ring.
The uniqueness of this compound lies in its combined quinoxaline and thiourea structure, which imparts distinct chemical reactivity and biological activities .
Properties
IUPAC Name |
1-propyl-3-quinoxalin-6-ylthiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4S/c1-2-5-15-12(17)16-9-3-4-10-11(8-9)14-7-6-13-10/h3-4,6-8H,2,5H2,1H3,(H2,15,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUHQZVRLDYZVGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=S)NC1=CC2=NC=CN=C2C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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